2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the pharmaceutical industry due to its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone . The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) compounds.
Reduction: Reductive amination is a common method used to introduce the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used in reductive amination.
Catalysts: Gold(I) complexes are often used to catalyze the formation of the piperidine ring.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-hydroxy-5-phosphonovaleric acid: This compound shares a similar amino group and piperidine ring structure.
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]naphthalene-2-sulfonamide: Another compound with a similar piperidine ring and amino group.
Uniqueness
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of both benzyl and dimethyl groups.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1 |
InChI Key |
NMPUBZIIOZLDBX-BHWOMJMDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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